molecular formula C10H8FN B13704298 3-Cyclopropyl-2-fluorobenzonitrile

3-Cyclopropyl-2-fluorobenzonitrile

Cat. No.: B13704298
M. Wt: 161.18 g/mol
InChI Key: LKHYKIDFBGYGHV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluorobenzonitrile is an organic compound with the molecular formula C10H8FN and a molecular weight of 161.18 g/mol It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclopropyl-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions. The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-fluorobenzonitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

3-Cyclopropyl-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyclopropyl-2-fluorobenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and a fluorine atom, which confer distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

3-cyclopropyl-2-fluorobenzonitrile

InChI

InChI=1S/C10H8FN/c11-10-8(6-12)2-1-3-9(10)7-4-5-7/h1-3,7H,4-5H2

InChI Key

LKHYKIDFBGYGHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC(=C2F)C#N

Origin of Product

United States

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